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Compound of Interest

Compound Name: 1,3-Diiodoacetone

Cat. No.: B132185

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of iodoacetone, a historically
significant and synthetically versatile a-halo ketone. From its early discovery and use as a
lachrymatory agent to its contemporary applications in biochemistry and organic synthesis, this
document delves into the core aspects of iodoacetone's chemistry, reactivity, and biological
significance. Detailed experimental protocols, quantitative data, and pathway visualizations are
presented to serve as a valuable resource for researchers and professionals in the chemical
and biomedical sciences.

Discovery and History

The history of iodoacetone is intertwined with the development of organic chemistry in the 19th
century. While a precise date for its first synthesis is not definitively documented, its preparation
is a logical extension of the foundational work on ketone halogenation. The discovery of iodine
by Bernard Courtois in 1811 and the first synthesis of the related a-haloketone, chloroacetone,
by Charles Adolphe Wurtz in 1859, laid the groundwork for the eventual synthesis of
iodoacetone.[1] Early investigations into a-haloketones were primarily focused on their
chemical reactivity.

lodoacetone, along with other related compounds like bromoacetone, gained notoriety during
World War | as a lachrymatory agent, or tear gas.[2][3] These substances were utilized as
chemical warfare agents to irritate the eyes and respiratory systems of soldiers, forcing them
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from entrenched positions.[2] This historical application underscores the potent biological
activity of iodoacetone.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for
its effective use in research and development. The key properties of iodoacetone are
summarized in the table below.

Property Value Reference
Chemical Formula CsHsIO [4115]

Molar Mass 183.976 g/mol [4]
Appearance Colorless to yellow liquid [415]
Density 2.0+ 0.1 g/cm3 [4]

Boiling Point 163.1 °C (436.2 K) [4]

Vapor Pressure 2.1 £ 0.3 mmHg at 25 °C [4]
Solubility Soluble in ethanol [41[5]

IH NMR (D:0) 0 5.31 (s, 2H, -CHz2l), 5 2.30 (s, ]

3H, -CHs)

. 5 202.4 (C=0), & 30.6 (-CHs3),
13C NMR (predicted)

0 6.5 (-CHz2l)
IR (predicted) ~1700 cm~t (C=0 stretch) [4]
Mass Spectrum Molecular lon (M*): m/z 184

Synthesis of lodoacetone

lodoacetone can be synthesized through two primary methods: the acid-catalyzed iodination of
acetone and the Finkelstein reaction, which involves a halogen exchange.

Acid-Catalyzed lodination of Acetone
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This method involves the direct reaction of acetone with iodine in the presence of an acid
catalyst. The reaction proceeds via the enol form of acetone.

Reaction: CsHeO + |2 — C3HslO + HI[4]
Experimental Protocol:
o Materials: Acetone, solid iodine (Iz), and a suitable acid catalyst (e.g., phosphoric acid).

e Procedure:

[e]

In a well-ventilated fume hood, dissolve a known quantity of solid iodine in a minimal
amount of acetone. A significant excess of acetone is typically used.[6]

[e]

Slowly add a small amount of the acid catalyst (e.g., a few drops of concentrated
phosphoric acid) to the solution.[6] The reaction is often performed in the dark to prevent
the photodegradation of iodoacetone.[1]

[¢]

The reaction progress can be monitored by the disappearance of the characteristic brown
color of iodine.[1] The reaction is typically stirred at room temperature.

[e]

Upon completion, the resulting iodoacetone can be purified by distillation.

Acetone

Tautomerization (catalyzed by H*)

\th
Acid Catalyst (H*) /'___"__':_.> Hydrogen lodide (HI)

lodine (I2)

Acetone (Enol form)

Click to download full resolution via product page

Figure 1. Acid-Catalyzed lodination of Acetone Workflow.

Finkelstein Reaction (Halogen Exchange)
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A more common and often higher-yielding method for synthesizing iodoacetone is the
Finkelstein reaction, which involves the substitution of a halogen (typically chlorine) with iodine.

Reaction: CHsC(O)CH2Cl + Nal - CHsC(O)CHzl + NaCl
Experimental Protocol:

o Materials: Chloroacetone, sodium iodide (Nal) or potassium iodide (KI), and a suitable
solvent such as acetone or dimethylformamide.[7]

e Procedure:

[¢]

Dissolve chloroacetone and a slight molar excess of sodium iodide in acetone in a round-
bottom flask.[7]

[¢]

Stir the reaction mixture at room temperature. The reaction is typically carried out in the
dark.

o

The reaction progress can be monitored by the precipitation of sodium chloride.

[e]

After the reaction is complete, the precipitated sodium chloride is removed by filtration.

o

The acetone is then removed under reduced pressure (e.g., using a rotary evaporator).

[¢]

The crude iodoacetone can be further purified by vacuum distillation.

Chloroacetone

Stir at RT.
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Figure 2. Finkelstein Reaction Workflow for lodoacetone Synthesis.

Biological Activity and Mechanism of Action

lodoacetone is a potent alkylating agent, a property that underlies its biological activity. It
readily reacts with nucleophilic functional groups in biomolecules, most notably the thiol group
(-SH) of cysteine residues in proteins.[6] This irreversible covalent modification can lead to the
inactivation of enzymes and disruption of cellular signaling pathways.

Inhibition of Glyceraldehyde-3-Phosphate
Dehydrogenase (GAPDH)

A well-characterized target of iodoacetone and the related compound iodoacetate is
glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolysis
pathway.[1][5][6] GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-
bisphosphoglycerate. The active site of GAPDH contains a critical cysteine residue (Cys149 in
human GAPDH) that is essential for its catalytic activity.

lodoacetone acts as an irreversible non-competitive inhibitor of GAPDH.[6] It covalently
modifies the sulfhydryl group of the active site cysteine, thereby inactivating the enzyme. This
inhibition blocks the glycolytic pathway, leading to a depletion of ATP and disruption of cellular
metabolism.

lodoacetone

Nucleophilic Attack
(SN2 Reaction)

GAPDH Active Site ¢

GAPDH Enzyme Cysteine-149-SH

Alkylation

Inactive GAPDH

(Covalently Modified)
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Figure 3. Mechanism of GAPDH Inhibition by lodoacetone.

Disruption of the Glycolysis Pathway

The inhibition of GAPDH by iodoacetone has significant downstream effects on cellular
metabolism. By blocking a critical step in glycolysis, the production of pyruvate and
subsequently ATP through cellular respiration is halted.
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Figure 4. Inhibition of Glycolysis by lodoacetone.
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Applications in Research and Drug Development

The reactivity of iodoacetone makes it a valuable tool in various research and development
settings.

Protein Alkylation in Proteomics

In the field of proteomics, iodoacetone and more commonly, iodoacetamide, are used to
alkylate cysteine residues in proteins. This is a critical step in sample preparation for mass
spectrometry-based protein identification and quantification. By blocking the free thiol groups,
the formation of disulfide bonds is prevented, which simplifies the resulting peptide mixtures
after enzymatic digestion.

Experimental Protocol for Protein Alkylation:
» Protein Solubilization and Reduction:
o Dissolve the protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCI, pH 8.5).

o Reduce the disulfide bonds by adding a reducing agent such as dithiothreitol (DTT) or
tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5-10 mM.

o Incubate at room temperature or slightly elevated temperature (e.g., 37 °C) for 30-60
minutes.

o Alkylation:
o Prepare a fresh stock solution of iodoacetone (e.g., 500 mM in a suitable solvent).

o Add the iodoacetone solution to the reduced protein sample to a final concentration of 15-
20 mM. This represents a molar excess over the reducing agent.

o Incubate the reaction mixture in the dark at room temperature for 30 minutes.
e Quenching:

o Quench the alkylation reaction by adding an excess of a thiol-containing reagent, such as
DTT or B-mercaptoethanol, to react with any remaining iodoacetone.
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e Downstream Processing:

o The alkylated protein sample is now ready for downstream applications such as enzymatic
digestion (e.g., with trypsin) followed by mass spectrometry analysis.

Role in Organic Synthesis

As an a-haloketone, iodoacetone is a versatile building block in organic synthesis. Its
bifunctional nature, with electrophilic centers at both the carbonyl carbon and the a-carbon,
allows for a wide range of chemical transformations. It is a valuable precursor for the synthesis
of various heterocyclic compounds, many of which are important scaffolds in medicinal
chemistry. For example, iodoacetone can be used in the synthesis of substituted furans,
thiophenes, and pyrroles through reactions with appropriate nucleophiles. Its ability to
participate in cyclization and annulation reactions makes it a key intermediate in the
construction of complex molecular architectures.

Safety Considerations

lodoacetone is a hazardous substance and should be handled with appropriate safety
precautions. It is a lachrymator and is irritating to the skin, eyes, and respiratory system. All
work with iodoacetone should be conducted in a well-ventilated fume hood, and appropriate
personal protective equipment, including gloves, safety goggles, and a lab coat, should be

worn.

Conclusion

lodoacetone, a compound with a rich history, continues to be a relevant and valuable tool in
modern chemical and biological research. Its well-defined reactivity as an alkylating agent
makes it indispensable in proteomics for the modification of cysteine residues. Furthermore, its
utility as a synthetic intermediate provides access to a diverse range of complex molecules with
potential applications in drug discovery and materials science. A thorough understanding of its
properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and
effective use in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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